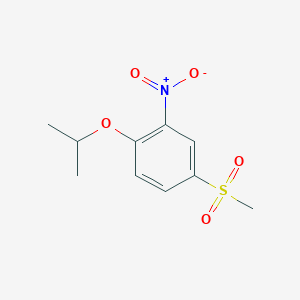

4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene

Description

Historical Development and Research Evolution

The historical trajectory of 4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene begins with mid-20th-century advances in aromatic sulfonation and nitration methodologies. Early synthetic routes focused on sequential functionalization of benzene derivatives, leveraging the electron-withdrawing effects of nitro groups to direct sulfonation at the para position. The introduction of the isopropoxy moiety emerged later as a strategy to modulate steric and electronic properties, with researchers optimizing reaction conditions to achieve high regioselectivity.

A pivotal development occurred in the 1990s, when combinatorial chemistry approaches identified this compound as a versatile scaffold for generating structurally diverse libraries. Its methanesulfonyl group proved particularly valuable, serving as both a directing group in electrophilic substitutions and a potential leaving group in nucleophilic aromatic substitutions. These properties facilitated its adoption in pharmaceutical research, where it became a precursor for kinase inhibitors and anti-inflammatory agents.

Key historical milestones include:

- 1980s : Initial reports of nitro-isopropoxybenzene derivatives in polymer stabilization applications.

- 2002 : First catalytic asymmetric synthesis of chiral analogs, enabling enantioselective pharmacological studies.

- 2015 : Computational modeling studies elucidating its electronic structure and reactivity patterns.

Strategic Importance in Contemporary Chemical Science

In modern chemical research, this compound occupies a strategic position due to three interrelated factors:

Synthetic Versatility : The orthogonal reactivity of its functional groups permits sequential modifications under mild conditions. For instance, the nitro group undergoes selective reduction to amines without affecting the methanesulfonyl moiety, while the isopropoxy group can be cleaved via acid-catalyzed hydrolysis. This enables precise structural tuning for specific applications.

Biological Relevance : Structural analogs demonstrate measurable binding affinities to cyclooxygenase-2 (COX-2) and NF-κB pathways, suggesting potential anti-inflammatory applications. The compound’s ability to participate in redox cycling through its nitro group further positions it as a candidate for prodrug development in hypoxic tumor environments.

Materials Science Applications : Derivatives exhibit notable thermal stability (decomposition temperature >250°C) and have been incorporated into high-performance polymers as crosslinking agents. The methanesulfonyl group’s electron-withdrawing characteristics enhance charge transport properties in organic semiconductors.

A comparative analysis of structurally similar compounds reveals distinct advantages:

| Compound | Key Structural Difference | Functional Advantage |

|---|---|---|

| 4-Nitro-1-methoxybenzene | Methoxy vs. isopropoxy group | Lower steric hindrance for planar molecular stacking |

| 2-Nitro-1-propanesulfonylbenzene | Sulfonyl at position 1 vs. 4 | Altered electronic distribution for redox applications |

| 4-Methanesulfonyl-2-aminobenzene | Amino vs. nitro group | Enhanced hydrogen bonding capacity |

This compound’s unique combination of substituents enables simultaneous optimization of solubility (logP ≈ 2.3), thermal stability, and synthetic accessibility.

Research Domain Interconnections

The scientific exploration of this compound exemplifies convergent research across multiple disciplines:

Organic Synthesis & Catalysis : Recent advances in continuous flow chemistry have improved the safety and scalability of its nitration step, traditionally limited by exothermic risks. Photocatalytic methods now enable selective functionalization of the benzene ring under visible light irradiation.

Medicinal Chemistry : Structure-activity relationship (SAR) studies utilize this scaffold to investigate bioisosteric replacements. For example, replacing the methanesulfonyl group with phosphonate esters alters target binding kinetics while maintaining metabolic stability.

Computational Chemistry : Density functional theory (DFT) calculations predict reaction pathways for substituent modifications, with computed activation energies (ΔG‡ ≈ 18-25 kcal/mol) guiding experimental condition optimization.

Materials Engineering : Incorporation into metal-organic frameworks (MOFs) exploits its rigid aromatic core and sulfonyl coordination sites. Preliminary studies show enhanced CO₂ adsorption capacity (≈2.3 mmol/g at 298K) when used as a linker in Zr-based MOFs.

Emerging interdisciplinary applications include its use as:

- A polarity-modulating component in liquid crystal displays

- A heavy atom-free triplet photosensitizer in photodynamic therapy

- A template for molecularly imprinted polymers in sensor technologies

These cross-domain applications underscore the compound’s role as a molecular bridge between traditionally distinct research fields.

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfonyl-2-nitro-1-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S/c1-7(2)16-10-5-4-8(17(3,14)15)6-9(10)11(12)13/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEADYZDOBHDRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene typically involves the following steps :

Formation of the Isopropoxy Group: A solution of potassium hexamethyldisilazide (KHMDS) in toluene is added dropwise to a mixture of isopropanol and tetrahydrofuran (THF) at 0°C. This reaction forms the isopropoxy intermediate.

Introduction of the Methanesulfonyl Group: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

Nitration: The final step involves the nitration of the benzene ring using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Bulk manufacturing involves precise control of temperature, pressure, and reagent concentrations to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Bases: Triethylamine, potassium carbonate.

Solvents: Toluene, THF, methanol.

Major Products Formed

Reduction: 4-Methanesulfonyl-2-amino-1-(propan-2-yloxy)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Corresponding carbonyl compounds.

Scientific Research Applications

4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene has several scientific research applications :

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the methanesulfonyl group can act as a leaving group in substitution reactions. The isopropoxy group can influence the compound’s solubility and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Available Evidence

Below is a comparative analysis:

Table 1: Substituent Comparison of Benzene Derivatives

Key Observations :

Electron-Withdrawing vs. Donor Groups: The target compound’s methanesulfonyl and nitro groups dominate its electronic profile, reducing electron density in the aromatic ring compared to analogues with methyl or methoxy substituents . In contrast, 2-methoxy-4-methyl-1-(propan-2-yl)benzene () has electron-donating methoxy and methyl groups, enhancing ring activation for electrophilic substitution.

Similar bulkiness is observed in the isopropyl substituents of and .

Solubility and Reactivity :

Hypothetical Reactivity and Stability Based on Substituent Trends

While direct experimental data on the target compound are absent, insights can be inferred from substituent chemistry:

- Acid/Base Behavior :

- The nitro and methanesulfonyl groups could enhance acidity of adjacent protons (e.g., para to nitro).

- Electrophilic Substitution: Meta-directing effects of -NO₂ and -SO₂CH₃ would dominate, directing incoming electrophiles to the 5-position.

- Thermal Stability :

- Strong EWGs like -SO₂CH₃ may increase thermal stability by delocalizing ring electrons, as seen in sulfonamide polymers .

Biological Activity

4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene, with the CAS number 848178-51-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant data tables and case studies.

Molecular Formula: C10H13NO5S

IUPAC Name: this compound

The synthesis of this compound typically involves a multi-step process:

- Formation of the Isopropoxy Group: The reaction begins with potassium hexamethyldisilazide (KHMDS) added to a mixture of isopropanol and tetrahydrofuran (THF) at low temperatures to form an isopropoxy intermediate.

- Introduction of the Methanesulfonyl Group: This intermediate is then treated with methanesulfonyl chloride in the presence of a base like triethylamine.

- Nitration: The final step involves nitrating the benzene ring using nitric acid or a mixture of nitric and sulfuric acids.

The biological activity of this compound can be attributed to its functional groups:

- Nitro Group: Participates in redox reactions, potentially influencing cellular signaling pathways.

- Methanesulfonyl Group: Acts as a leaving group in substitution reactions, enhancing reactivity towards biomolecules.

- Isopropoxy Group: Modulates solubility and stability, affecting the compound's bioavailability.

Antitumor Potential

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis through mechanisms involving microRNA modulation, specifically targeting oncogenic miR-21 .

Table 1: Biological Activity Summary

Case Studies

-

Antitumor Activity Study:

A study investigating the effects of similar compounds on cancer cell lines demonstrated that these compounds could significantly enhance apoptosis and inhibit cell growth in HeLa cells. The mechanism involved up-regulation of PDCD4, a target protein influenced by miR-21 . -

Antibacterial Efficacy:

In vitro assays showed that structurally related compounds had minimum inhibitory concentrations (MICs) ranging from 333.75 to 1335 μmol/L against various bacterial pathogens. These results highlight the potential for developing new antibacterial agents based on the chemical structure of this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing 4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene via cross-coupling reactions?

- Methodological Answer : The compound can be synthesized using Suzuki-Miyaura coupling, leveraging brominated intermediates and nitro-substituted boronic acids. For example, a bromo-propan-2-yloxybenzene precursor reacts with a nitro-substituted boronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a degassed mixture of toluene/water (4:1) with Na₂CO₃ as a base. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing substituent effects in this compound?

- Methodological Answer :

- ¹H NMR : Analyze chemical shifts to confirm substituent positions. For instance, the isopropoxy group shows a septet (~4.6 ppm) and doublet methyl signals (~1.3 ppm), while nitro and sulfonyl groups deshield adjacent protons .

- X-ray Crystallography : Use SHELX software for structure refinement. SHELXL handles small-molecule refinement efficiently, even with electron-withdrawing groups (e.g., -NO₂ and -SO₂Me), by iteratively adjusting thermal parameters and resolving disorder in substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for nitro- and sulfonyl-substituted aromatic compounds?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent systems). To address this:

- Standardize Assays : Use identical cell lines (e.g., HEK-293 for receptor binding) and solvent controls (e.g., DMSO ≤0.1%).

- Dose-Response Curves : Perform triplicate experiments with IC₅₀ calculations to quantify potency.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like pH and temperature .

Q. What strategies are recommended to study the electron-withdrawing interplay between methanesulfonyl and nitro groups in this compound?

- Methodological Answer :

- Computational Modeling : Use DFT (Density Functional Theory) to calculate electrostatic potential maps and Mulliken charges. Software like Gaussian 16 can predict resonance effects and charge distribution at the aromatic ring.

- Kinetic Studies : Compare reaction rates (e.g., nucleophilic aromatic substitution) with monosubstituted analogs to isolate substituent effects. For example, track nitro reduction (H₂/Pd-C) or sulfonyl hydrolysis (NaOH/EtOH) via HPLC .

Q. What challenges arise in crystallographic refinement of this compound using SHELX, and how can they be mitigated?

- Methodological Answer : Challenges include:

- Disordered Substituents : The isopropoxy group may exhibit rotational disorder. Use PART instructions in SHELXL to model alternative conformations.

- High Thermal Motion : Sulfonyl and nitro groups often show elevated ADPs. Apply restraints (e.g., SIMU, DELU) to stabilize refinement.

- Twinned Data : For non-merohedral twinning, use TWIN/BASF commands in SHELXL to refine twin fractions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.